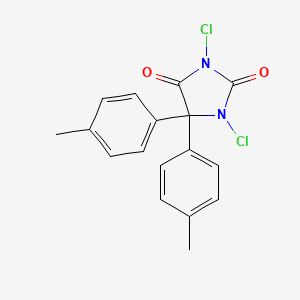
1,3-Dichloro-5,5-di(p-tolyl)hydantoin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dichloro-5,5-di(p-tolyl)hydantoin is a chemical compound known for its unique structure and properties. It belongs to the class of hydantoins, which are heterocyclic organic compounds. This compound is characterized by the presence of two chlorine atoms and two p-tolyl groups attached to the hydantoin ring. It has applications in various fields, including organic synthesis and industrial processes.
Vorbereitungsmethoden
The synthesis of 1,3-Dichloro-5,5-di(p-tolyl)hydantoin typically involves the chlorination of 5,5-di(p-tolyl)hydantoin. The reaction is carried out using chlorine gas or other chlorinating agents under controlled conditions. The process requires careful monitoring of temperature and reaction time to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale chlorination reactors and advanced purification techniques to achieve the required quality standards.
Analyse Chemischer Reaktionen
1,3-Dichloro-5,5-di(p-tolyl)hydantoin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dechlorinated products.
Substitution: The chlorine atoms can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,3-Dichloro-5,5-di(p-tolyl)hydantoin has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and as a stabilizer in certain industrial processes.
Wirkmechanismus
The mechanism of action of 1,3-Dichloro-5,5-di(p-tolyl)hydantoin involves its interaction with molecular targets through its chlorine atoms and hydantoin ring. It can act as an oxidizing agent, facilitating various chemical transformations. The molecular pathways involved depend on the specific application and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
1,3-Dichloro-5,5-di(p-tolyl)hydantoin can be compared with other similar compounds such as:
1,3-Dichloro-5,5-dimethylhydantoin: Known for its use as a disinfectant and bleaching agent.
1,3-Dichloro-5,5-diphenylhydantoin: Used in organic synthesis and as an intermediate in pharmaceutical production. The uniqueness of this compound lies in its specific structural features and the presence of p-tolyl groups, which impart distinct chemical properties and reactivity.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
74038-61-2 |
|---|---|
Molekularformel |
C17H14Cl2N2O2 |
Molekulargewicht |
349.2 g/mol |
IUPAC-Name |
1,3-dichloro-5,5-bis(4-methylphenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C17H14Cl2N2O2/c1-11-3-7-13(8-4-11)17(14-9-5-12(2)6-10-14)15(22)20(18)16(23)21(17)19/h3-10H,1-2H3 |
InChI-Schlüssel |
IUEJQVWYVVUZAX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2Cl)Cl)C3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


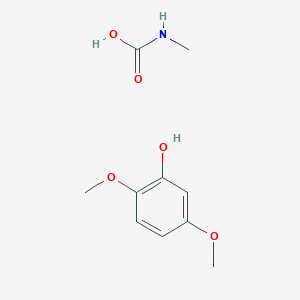
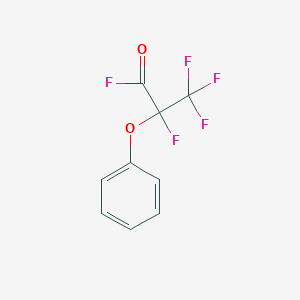

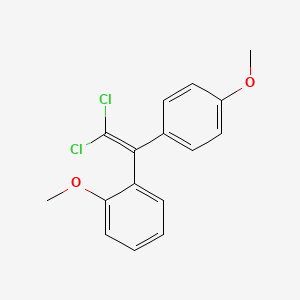
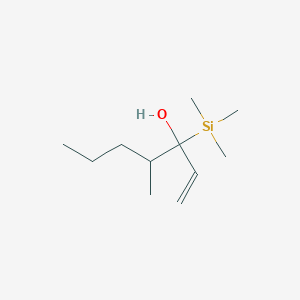



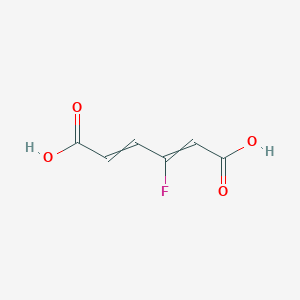


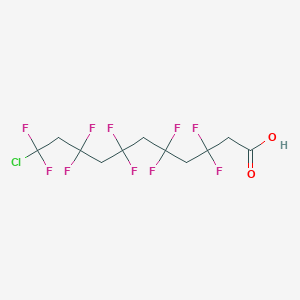
![4-[3-(1H-Pyrazol-1-yl)propoxy]phenol](/img/structure/B14439104.png)

